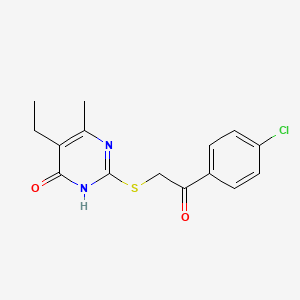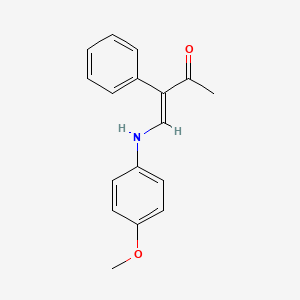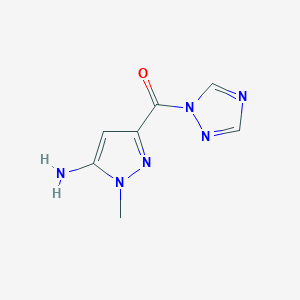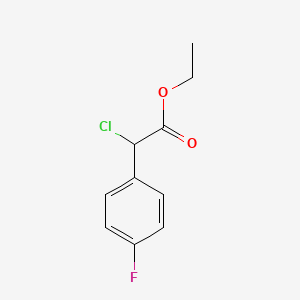![molecular formula C22H20N2O3S B2489456 2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-58-3](/img/structure/B2489456.png)
2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of chemical compounds with complex molecular structures have significant importance in various fields, including medicinal chemistry, material science, and pharmacology. These compounds often exhibit unique physical and chemical properties due to their intricate molecular arrangements.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep synthetic routes that incorporate different functional groups into a core structure. For example, the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates highlights a two-step process resulting in compounds with promising antiproliferative activity (Hidemitsu Minegishi et al., 2015). Similarly, one-pot, four-component syntheses provide an efficient method for creating derivatives of complex molecules, showcasing the diverse synthetic strategies employed in chemical research (L. Torkian et al., 2011).
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds are often obtained using techniques such as Density Functional Theory (DFT) calculations, which allow for the prediction of molecular parameters like bond lengths and angles. For instance, a study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazol-4-yl}phenol utilized DFT to analyze its molecular structure and electrostatic potential, highlighting the importance of computational methods in understanding compound geometries (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving complex molecules often lead to the formation of products with unique structures and properties. For example, the transformation of benzoxazepines into spirobenzoxazoles involves refluxing in acidic conditions, demonstrating the chemical reactivity and transformation capabilities of these compounds (Y. Kurasawa et al., 1988).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystalline structure, are essential for their practical applications. The X-ray diffraction studies provide detailed insights into the crystal structure, which is crucial for understanding the compound's stability and reactivity (K. Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity, stability, and interactions with other molecules, are determined through various spectroscopic and analytical techniques. Studies often include spectral analysis, quantum studies, and thermodynamic properties to explore the reactivity and stability of these compounds (S. A. Halim, M. Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Studies involve the synthesis and characterization of complex heterocyclic compounds, including those with functionalities similar to the specified compound. For instance, the synthesis of various thiazoles, pyrazoles, and oxazoles demonstrates the interest in developing novel compounds for specific applications, such as materials science and drug discovery (Amer et al., 2011), (Katariya et al., 2021).
Antimicrobial and Anticancer Activities
- Research on the antimicrobial and anticancer activities of heterocyclic compounds showcases the potential pharmaceutical applications. Compounds with structural elements similar to the target molecule have been evaluated for their efficacy against various bacterial and cancer cell lines, highlighting the ongoing search for new therapeutic agents (Badne et al., 2011), (Narule et al., 2015).
Material Science Applications
- Certain studies focus on the use of heterocyclic compounds in material science, such as the development of fluorescent derivatives for photophysical studies. These applications demonstrate the versatility of heterocyclic compounds in creating materials with specific optical properties for use in sensors, imaging, and other technologies (Padalkar et al., 2011).
Environmental and Endocrine Disruption Studies
- Investigations into the metabolism of UV-filter compounds and their impact on endocrine-disrupting activity illustrate the environmental and health-related concerns associated with certain chemical structures. These studies underscore the importance of understanding the biological interactions and potential hazards of synthetic compounds (Watanabe et al., 2015).
Propiedades
IUPAC Name |
2-[7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-10-11-28-21(13)22-24-17(15-7-5-9-19(26-2)20(15)27-22)12-16(23-24)14-6-3-4-8-18(14)25/h3-11,17,22,25H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPNYGRCHNILRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)



![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)


![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)


![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)